molecular formula C13H12ClFN2O B13305608 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine

Cat. No.: B13305608
M. Wt: 266.70 g/mol
InChI Key: OWORLTZMYVVHON-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is a substituted aromatic diamine featuring a benzyloxy group at position 4, chlorine at position 6, fluorine at position 5, and amine groups at positions 1 and 3. This compound’s structural complexity arises from the interplay of electron-withdrawing substituents (Cl, F) and the bulky benzyloxy group, which influence its physicochemical properties and reactivity. Diamines of this class are frequently employed as intermediates in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks or metal-chelating agents.

Properties

Molecular Formula

C13H12ClFN2O

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-5-fluoro-6-phenylmethoxybenzene-1,3-diamine

InChI

InChI=1S/C13H12ClFN2O/c14-11-9(16)6-10(17)13(12(11)15)18-7-8-4-2-1-3-5-8/h1-6H,7,16-17H2

InChI Key

OWORLTZMYVVHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2N)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution of a suitable benzene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines .

Scientific Research Applications

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents Amine Positions Key Structural Differences
4-(Benzyloxy)-5-fluorobenzene-1,2-diamine 4-(Benzyloxy), 5-F 1,2 Amine positions (1,2 vs. 1,3); lacks Cl
5-Fluoro-6-chlorobenzene-1,3-diamine 5-F, 6-Cl 1,3 Lacks benzyloxy group
4-(Methoxy)-6-chloro-5-fluoro-1,3-diamine 4-(Methoxy), 6-Cl, 5-F 1,3 Methoxy (smaller, less lipophilic) vs. benzyloxy
6-Chloro-5-fluorobenzene-1,2-diamine 6-Cl, 5-F 1,2 Amine positions (1,2 vs. 1,3); lacks benzyloxy

Key Observations :

  • Benzyloxy vs.
  • Chlorine at Position 6: Introduces steric and electronic effects, possibly slowing nucleophilic substitution reactions compared to non-chlorinated analogues.
  • Amine Position (1,3 vs. 1,2) : 1,3-diamines exhibit distinct reactivity in cyclization reactions (e.g., forming six-membered rings vs. five-membered rings with 1,2-diamines).
Stability and Reactivity
  • Instability of Diamines : Like other aromatic diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine in ), the target compound is prone to oxidation, requiring immediate use in subsequent reactions .

Biological Activity

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClF2N2O
  • Molecular Weight : 288.70 g/mol
  • CAS Number : 1878264-73-3

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiviral properties, particularly against HIV and other viral infections. The compound's structure suggests potential interactions with key biological targets involved in viral replication and cellular signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral activity. For instance, studies on related compounds have shown effective inhibition of HIV-1 replication, with some derivatives displaying picomolar activity against wild-type and mutant strains of the virus .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Viral Enzymes : The compound may inhibit reverse transcriptase and protease enzymes critical for HIV replication.
  • Cellular Signaling Interference : It may disrupt cellular pathways that facilitate viral entry or replication.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on 2-Chloro-6-Fluoro Substituted Compounds :
    • Researchers investigated a series of 2-chloro-6-fluoro substituted pyrimidinones and found that these compounds exhibited high antiviral activity against HIV-1, correlating with their structural features .
  • Fluorinated Benzyl Compounds :
    • A study highlighted the significance of fluorinated benzyl compounds in inhibiting HIV reverse transcriptase. The presence of electron-withdrawing groups like fluorine enhances their binding affinity to the target enzyme .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameCAS No.Activity Against HIVIC50 (nM)
This compound1878264-73-3YesTBD
2-Chloro-6-fluorobenzylpyrimidinonesVariousYes<10
6-(2-Chloro-6-fluorobenzyl) derivativesVariousYes<50

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